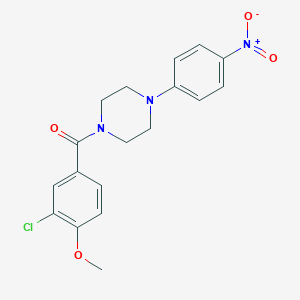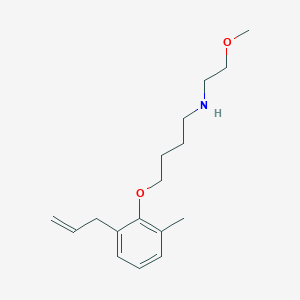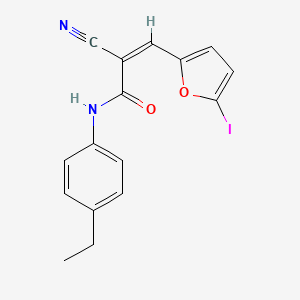
N-(4-sec-butylphenyl)-5-methyl-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-sec-butylphenyl)-5-methyl-2-furamide, also known as AM-2201, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential as a research tool. This compound is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, and has been shown to interact with the same receptors in the brain.
Aplicaciones Científicas De Investigación
N-(4-sec-butylphenyl)-5-methyl-2-furamide has been used in various scientific research applications, including studies on the endocannabinoid system, drug development, and toxicology. This compound has been shown to bind to both CB1 and CB2 receptors in the brain, which are involved in a wide range of physiological processes, including pain sensation, appetite, and mood regulation. This compound has also been used as a tool to investigate the structure-activity relationship of synthetic cannabinoids and to develop new drugs with improved therapeutic potential.
Mecanismo De Acción
The mechanism of action of N-(4-sec-butylphenyl)-5-methyl-2-furamide involves its interaction with CB1 and CB2 receptors in the brain. This compound binds to these receptors in a manner similar to THC, leading to the activation of downstream signaling pathways that modulate various physiological processes. This compound has been shown to have a higher affinity for CB1 receptors than CB2 receptors, which may account for its psychoactive effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including analgesia, sedation, and euphoria. This compound has also been associated with adverse effects, such as tachycardia, hypertension, and psychosis. However, it is important to note that much of the research on this compound has been conducted in animal models, and further studies are needed to fully understand the effects of this compound in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-sec-butylphenyl)-5-methyl-2-furamide in lab experiments is its similarity to THC, which allows researchers to investigate the effects of cannabinoids on the brain without the use of cannabis. However, there are also several limitations to the use of this compound in lab experiments. For example, this compound has been associated with adverse effects in animal models, which may limit its usefulness in certain studies. Additionally, the variability in the purity and quality of synthetic cannabinoids can make it difficult to accurately replicate experimental conditions.
Direcciones Futuras
There are several future directions for N-(4-sec-butylphenyl)-5-methyl-2-furamide research, including the development of new synthetic cannabinoids with improved therapeutic potential and the investigation of the long-term effects of these compounds on the brain. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and to determine its safety and efficacy in humans. Finally, the use of this compound in combination with other research tools, such as brain imaging techniques, may provide new insights into the mechanisms underlying cannabinoid-mediated effects on the brain.
Métodos De Síntesis
N-(4-sec-butylphenyl)-5-methyl-2-furamide is synthesized through a multistep process that involves the reaction of 1-(5-fluoropentyl)-3-(1-naphthoyl)indole with 4-sec-butylphenylboronic acid followed by a palladium-catalyzed coupling reaction with 5-methyl-2-furoic acid chloride. The resulting product is then purified and characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Propiedades
IUPAC Name |
N-(4-butan-2-ylphenyl)-5-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-4-11(2)13-6-8-14(9-7-13)17-16(18)15-10-5-12(3)19-15/h5-11H,4H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWDFXNUVUUZJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl (5-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5191178.png)
![2-{[4-(3-isopropylphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5191186.png)

![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5191195.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5191213.png)

![2-[4-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1-piperazinyl]ethanol](/img/structure/B5191235.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-[2-(trifluoromethyl)phenyl]pentanamide](/img/structure/B5191241.png)

![1-[4-(2,3-dichlorophenoxy)butyl]pyrrolidine](/img/structure/B5191249.png)
